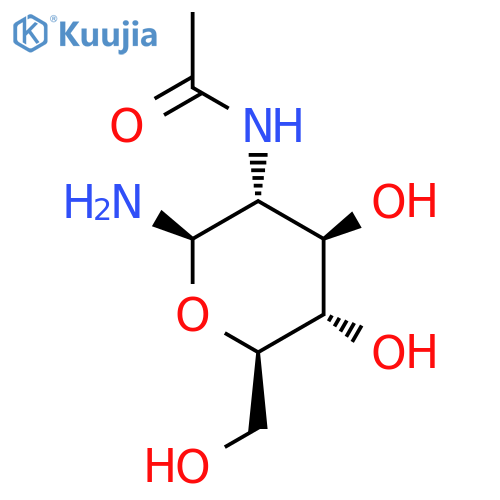

Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

14131-68-1 structure

商品名:N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine

- ACETYLCHONDROSAMINE

- ACETYL-D-GALACTOSAMINE

- AM-1

- D-GALNAC

- N-acelyl-D-glucosamine

- N-ACETEYL-D-GALACTOSAMINIDE

- N-ACETUL-D-GALACTOSAMINE

- N-ACETYLCHONDROSAMINE

- N-ACETYL-D-CHONDROSAMINE

- N-ACETYL-D-GALACTOSAMINIDE

- N-acetyl-D-glucosamine

- N-acetylglucosamine

- N-Acetyl-b-D-glucosamine

- 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE

- 2-Acetamido-2-deoxy-b-D-glucopyranosylamine

- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide

- N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide

- 2-Acetamido-2-deoxy-b-D-glucose

- pharmaceutical aid

- CHEMBL447878

- 2-Acetamido-2-deoxy-beta-delta-glucose

- betaGlcNAc

- Spectrum2_001353

- Spectrum4_001179

- SCHEMBL21358982

- HMS501B14

- Q284367

- DTXSID301045979

- NCGC00178341-01

- IDI1_000352

- C03878

- CHEBI:28009

- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose

- KBio2_004047

- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE

- 2-deoxy-2-acetamido-beta-D-glucopyranose

- b-N-Acetyl-D-glucosamine

- 2-Acetamido-2-deoxy-beta-D-glucose

- KBioSS_001479

- NINDS_000352

- (1->4)-2-acetamido-2-deoxy-beta-D-glucan

- AT21015

- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/

- b-N-Acetylglucosamine

- OVRNDRQMDRJTHS-FMDGEEDCSA-N

- bmse000231

- 137630-09-2

- beta-N-Acetylglucosamin

- acetylglucosamine

- 14131-68-1

- SPECTRUM1500715

- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide

- NAcGlc

- KBio2_006615

- C8H15NO6

- [4)-beta-D-GlcpNAc(1->]n

- HMS1921E22

- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-

- SPBio_001565

- beta-N-Acetyl-D-glucosamine

- SCHEMBL19345

- GlcNAc-beta

- n-acetyl-.beta.-d-glucosamine

- Epitope ID:135813

- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n

- beta-N-Acetyl-delta-glucosamine

- .BETA.-N-ACETYLGLUCOSAMIN

- KBio3_002240

- BSPBio_003020

- 2-acetamido-2-deoxy-beta-D-glucopyranose

- 72-87-7

- 1398-61-4

- DivK1c_000352

- ssGlcNAc-R

- 8P59336F68

- Spectrum3_001400

- KBioGR_001817

- 125304-10-1

- Cheon shim bo yun

- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE

- N-Acetyl-D-glucosamine, USP grade

- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine

- N-acetyl-D-glucosamine (complete stereochemistry)

- BDBM50481442

- Crab Shell Chitin

- CCG-39291

- KBio1_000352

- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-

- Spectrum_000999

- CHEBI:17029

- AKOS015960418

- N-Acetyl-beta-D-glucosamine

- AC-11093

- N-Acetyl Glucosamine

- Beta-N-Acetylglucosamine

- UNII-8P59336F68

- 2-acetamido-2-deoxyhexopyranose

- 103094-10-6

- KBio2_001479

-

- MDL: MFCD00797589

- インチ: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1

- InChIKey: MCGXOCXFFNKASF-FMDGEEDCSA-N

- ほほえんだ: CC(N[C@H]1[C@H](N)O[C@H](CO)[C@@H](O)[C@@H]1O)=O

計算された属性

- せいみつぶんしりょう: 221.08995

- どういたいしつりょう: 220.106

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125A^2

- 疎水性パラメータ計算基準値(XlogP): _2

じっけんとくせい

- 密度みつど: 1.43

- ゆうかいてん: 103-112°C dec.

- ふってん: 556.2°Cat760mmHg

- フラッシュポイント: 290.2°C

- 屈折率: 1.576

- PSA: 119.25

- LogP: -2.02000

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | AT21015-1/G |

N-ACETYL-BETA-D-GLUCOSAMINE |

14131-68-1 | 95% | 1g |

$999 | 2023-09-19 | |

| Enamine | EN300-258469-1.0g |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

14131-68-1 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-258469-1g |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

14131-68-1 | 1g |

$0.0 | 2023-09-14 |

N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide 関連文献

-

1. Application of β-1,4-galactosyltransferase in the synthesis of complex branched-chain oligosaccharide mimics of fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14Jutta Niggemann,Johannis P. Kamerling,Johannes F. G. Vliegenthart J. Chem. Soc. Perkin Trans. 1 1998 3011

-

Xin Qiu,Antony J. Fairbanks Org. Biomol. Chem. 2020 18 7355

-

Adam Forman,Roland Pfoh,Alexander Eddenden,P. Lynne Howell,Mark Nitz Org. Biomol. Chem. 2019 17 9456

-

Alei Zhang,Guoguang Wei,Xiaofang Mo,Ning Zhou,Kequan Chen,Pingkai Ouyang Green Chem. 2018 20 2320

-

5. An LC-MS based untargeted metabolomics study identified novel biomarkers for coronary heart diseaseRuijun Li,Fengyu Li,Qiang Feng,Zhipeng Liu,Zhuye Jie,Bo Wen,Xun Xu,Shilong Zhong,Guanglei Li,Kunlun He Mol. BioSyst. 2016 12 3425

14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) 関連製品

- 4229-38-3(2-Acetamido-2-deoxy-b-D-glucosylamine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬